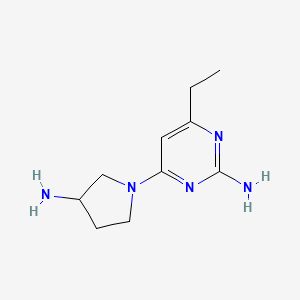
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is a heterocyclic compound that features both pyrrolidine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine typically involves the construction of the pyrrolidine and pyrimidine rings followed by their functionalization and coupling. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
Coupling of Pyrrolidine and Pyrimidine Rings: The final step involves the coupling of the two rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.
Uniqueness
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is unique due to its combined pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research fields.
特性
分子式 |
C10H17N5 |
|---|---|
分子量 |
207.28 g/mol |
IUPAC名 |
4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-2-8-5-9(14-10(12)13-8)15-4-3-7(11)6-15/h5,7H,2-4,6,11H2,1H3,(H2,12,13,14) |
InChIキー |
AZBCGUPNGHWKDL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=N1)N)N2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
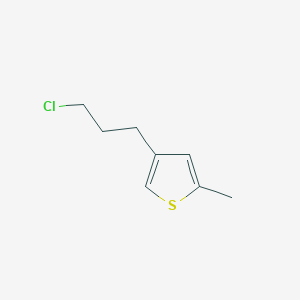
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)

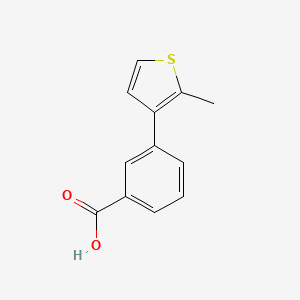
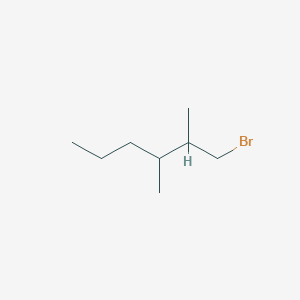
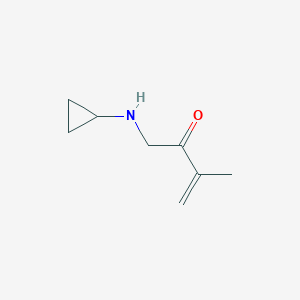
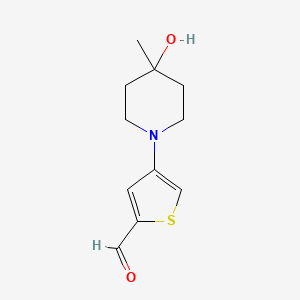
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
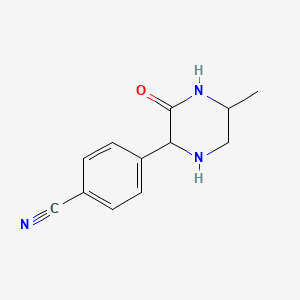
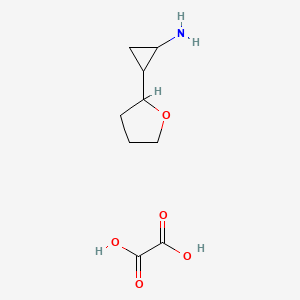
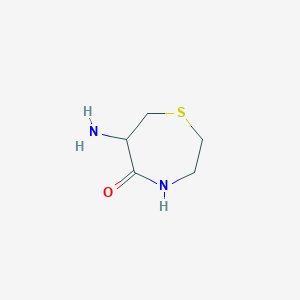
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)
